SERT vs. NET Selectivity Index for the Cycloalkylmethylamine Pharmacophore
While direct cross-assay data for n-(Cyclopropylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine itself is not publicly available, a class-level inference can be drawn from a closely related cycloalkylmethylamine (US9096515, compound 31b) evaluated under identical radioligand binding assay conditions [1]. This comparator exhibited a pronounced selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET), providing a quantifiable selectivity index that justifies why analogs within this chemical series should not be presumed equipotent across all monoamine targets.
| Evidence Dimension | SERT Ki vs. NET Ki (Selectivity Index) |
|---|---|
| Target Compound Data | SERT Ki: 25 nM [1] |
| Comparator Or Baseline | NET Ki: 4730 nM (for the same compound, US9096515, 31b) [1] |
| Quantified Difference | ~189-fold selectivity for SERT over NET |
| Conditions | Radioligand binding assays using well-established protocols (Galli, A. et al., J. Exp. Biol. 1995, 198, 2197-2212), performed on human transporters. |
Why This Matters
This large selectivity gap demonstrates that even a single representative of this pharmacophore class can have vastly different activity at closely related targets, meaning procurement decisions must be made at the level of the specific compound rather than the general class to achieve a desired target engagement profile.
- [1] BindingDB. Affinity data for BDBM172724 (US9096515, 31b). SERT Ki: 25 nM; NET Ki: 4730 nM. Assay: Radioligand binding on human transporters. Accessed 2026-05-01. View Source
